
N-Nonyl-6,6,7,7-D4 alcohol
Übersicht
Beschreibung
N-Nonyl-6,6,7,7-D4 alcohol is a synthetic alcohol used in scientific research and development. It is a branched-chain alcohol, composed of nine carbon atoms and four hydrogen atoms, with a molecular formula of C9H20D4O. It is a colorless liquid, with a low melting point of -42°C and a boiling point of 162°C. It is insoluble in water, but soluble in organic solvents such as ether and alcohol. It has a strong odor, similar to that of gasoline.
Wirkmechanismus
N-Nonyl-6,6,7,7-D4 alcohol is a branched-chain alcohol, meaning it has a higher degree of branching than a linear alcohol. This increased branching increases its solubility in organic solvents, while decreasing its solubility in water. This makes it a useful solvent for organic synthesis, as it is able to dissolve a wide range of organic compounds. It is also able to form hydrogen bonds with other molecules, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
N-Nonyl-6,6,7,7-D4 alcohol has been shown to have minimal toxicity in laboratory animals, with no observed adverse effects at doses up to 2000 mg/kg. It is rapidly absorbed, metabolized, and excreted in the urine, with no accumulation in the body. It has been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Nonyl-6,6,7,7-D4 alcohol in laboratory experiments include its low toxicity and its ability to dissolve a wide range of organic compounds. Its low boiling point also makes it ideal for use in distillation and other evaporation techniques. However, its low solubility in water can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
In the future, N-Nonyl-6,6,7,7-D4 alcohol could be used in the development of new synthetic methods, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It could also be used in the development of new catalysts for organic reactions. In addition, it could be used in the development of new analytical techniques, such as the detection of trace compounds in complex mixtures. Finally, it could be used in the study of the structure and reactivity of alcohols, as well as in the study of their behavior in solution.
Wissenschaftliche Forschungsanwendungen
N-Nonyl-6,6,7,7-D4 alcohol is used in scientific research for a variety of applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used as a model compound in studies of the structure and reactivity of alcohols. In addition, it is used in the study of the behavior of alcohols in solution, as well as in the study of the thermodynamics and kinetics of alcohols.
Eigenschaften
IUPAC Name |
6,6,7,7-tetradeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nonyl-6,6,7,7-D4 alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




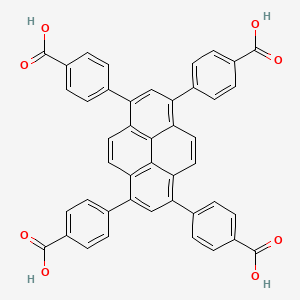
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
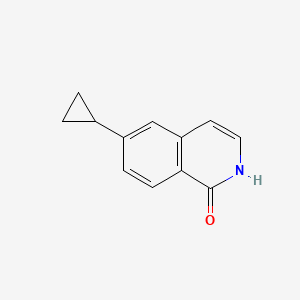
![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)


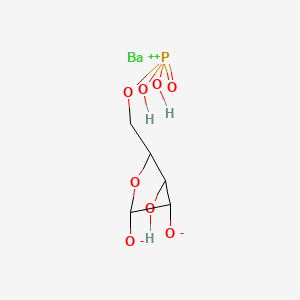
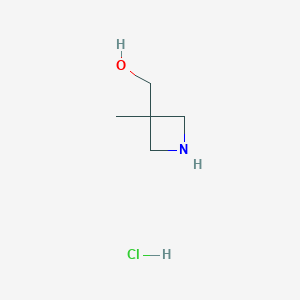
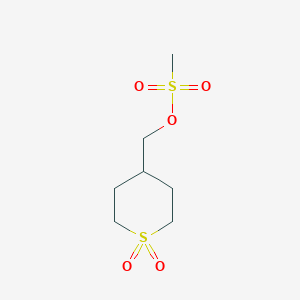

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)
